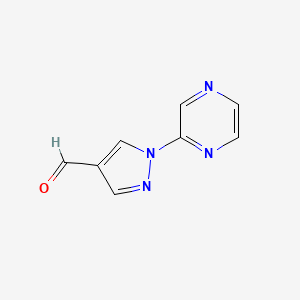
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
“1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” is a chemical compound. It is related to pyrazine derivatives, which are known for their wide range of pharmacological activities . Pyrazinamide, an important first-line drug used in shortening TB therapy, is one such derivative .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Anti-Tubercular Agents
The compound has been investigated for its potential as an anti-tubercular agent. Researchers have designed and synthesized derivatives of this compound to evaluate their activity against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular drugs .
Cancer Research
In the field of cancer research, pyrazine compounds, including derivatives of “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde,” have been explored for their cytotoxic effects. These compounds have been used to target specific pathways within cancer cells, such as the protein tyrosine phosphatases pathway, which is responsible for cell proliferation and metabolism. The optimization of known inhibitors has led to the synthesis of pyrazine-based small molecules with potential as anticancer agents .
Drug Design
The compound serves as a scaffold in structure-based drug design. By modifying the compound’s structure, researchers can optimize interactions with biological targets, such as enzymes or receptors involved in disease processes. This approach has led to the discovery of new compounds with improved efficacy and selectivity for therapeutic targets .
Molecular Docking Studies
Molecular docking studies utilize “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinity and orientation of the compounds within the active sites of target proteins, which is crucial for the rational design of new drugs .
Pharmacological Potential
The pharmacological potential of pyrazine derivatives, including “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde,” is being explored in various therapeutic areas. These compounds are evaluated for their efficacy, safety, and mechanism of action in preclinical studies to determine their suitability for clinical development .
Synthesis of Novel Compounds
The compound is used as a starting material in the synthesis of novel chemical entities. Through various chemical reactions, researchers can introduce different functional groups to the core structure, leading to a diverse array of novel compounds with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, derivatives of “1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” can be used as standards or reagents in the development of analytical methods. These compounds can help in the quantification and detection of biological molecules or other chemicals in complex mixtures .
Material Science
The structural properties of pyrazine derivatives make them candidates for material science applications. Their ability to form stable complexes with metals or other materials can be utilized in the development of new materials with specific electronic, optical, or mechanical properties .
Safety and Hazards
Propiedades
IUPAC Name |
1-pyrazin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVETIORKXOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698030 | |
| Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503176-43-0 | |
| Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)
![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)
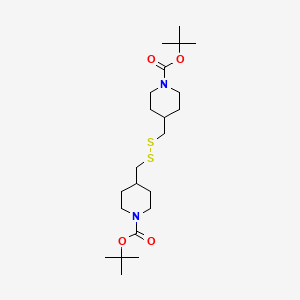
![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
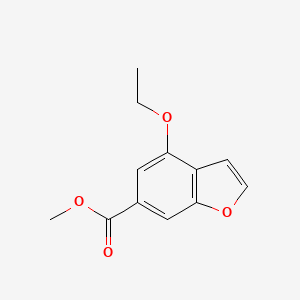
![2'-Fluoro-5-(5-isopropyl-1H-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1455210.png)
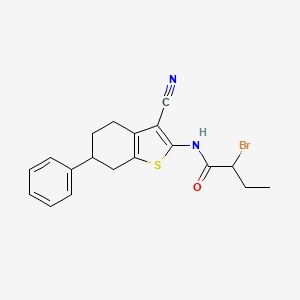
![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)

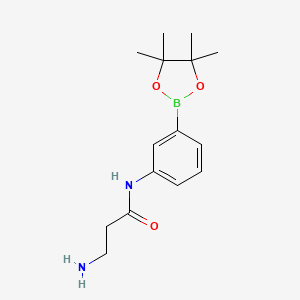
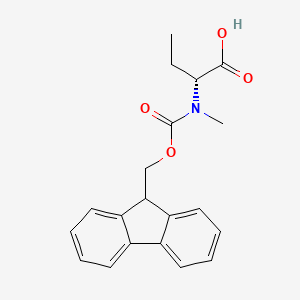
![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)